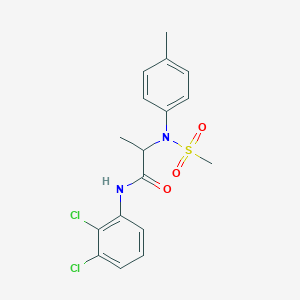
ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of bipiperidine carboxylates and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate has been found to exhibit various potential applications in scientific research. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various medical conditions, including cancer, inflammation, and neurodegenerative diseases. This compound has also been found to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
Ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate has been found to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in various cellular processes. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate has several advantages for lab experiments. It has been found to exhibit potent biological activity at low concentrations, making it a cost-effective reagent for scientific research. Additionally, this compound has been found to exhibit low toxicity in various cell lines, making it a safe reagent for in vitro experiments. However, this compound has limited solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 1'-acetyl-4-(2-phenoxyethyl)-1,4'-bipiperidine-4-carboxylate. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer and other medical conditions. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of this compound, making it a more accessible reagent for scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has potential therapeutic applications in the treatment of cancer and other medical conditions. Further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its molecular targets. The development of more efficient synthesis methods and purification techniques may improve the yield and purity of this compound, making it a more accessible reagent for scientific research.
Propiedades
IUPAC Name |
ethyl 1-(1-acetylpiperidin-4-yl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-3-28-22(27)23(13-18-29-21-7-5-4-6-8-21)11-16-25(17-12-23)20-9-14-24(15-10-20)19(2)26/h4-8,20H,3,9-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDMHGXZVLPZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(=O)C)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}-4-methoxybenzamide](/img/structure/B4199202.png)
![4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
![5-{[(4-bromophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4199217.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4199225.png)
![ethyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4199233.png)
![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)

![N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4199260.png)
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)

![2-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4199293.png)
![1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone](/img/structure/B4199301.png)
![N-{3-[1-(2-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4199308.png)
![N-cyclohexyl-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4199309.png)